H-Ala-D-Glu-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

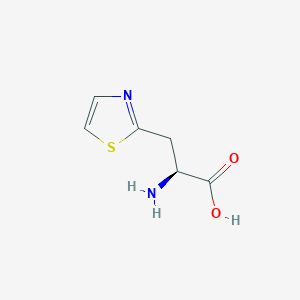

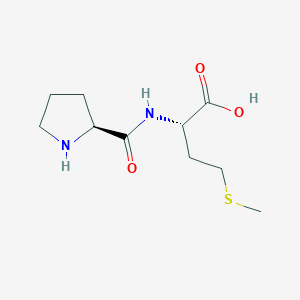

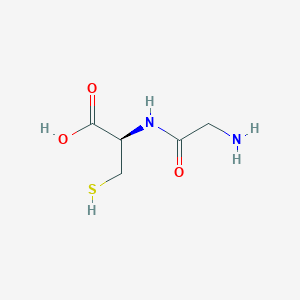

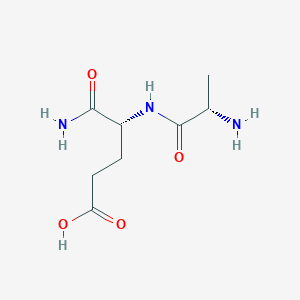

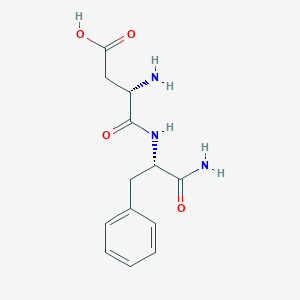

H-Ala-D-Glu-NH2 is a dipeptide composed of the amino acids alanine and glutamine. This compound is known for its high water solubility, thermal stability, and bioavailability. It is widely used in clinical treatments, post-operative rehabilitation, sports health care, and various other fields due to its beneficial properties .

作用機序

Target of Action

L-Alanyl-D-Alpha-Glutamine, also known as Alanyl-glutamine, is a dipeptide consisting of alanine and glutamine . It primarily targets skeletal muscle cells and cells in the gastrointestinal tract . In skeletal muscle cells, it plays a crucial role in regulating metabolism and enhancing lean body mass . In the gastrointestinal tract, it provides a protective effect, reducing bacterial translocation and thus decreasing the risk of infections and related problems .

Mode of Action

L-Alanyl-D-Alpha-Glutamine interacts with its targets by being broken down into L-glutamine, an essential nutrient for the cells . This breakdown occurs gradually, allowing cells to utilize the released L-glutamine before it further degrades into ammonia and pyrrolidine carboxylic acid . This mode of action is beneficial as it prevents potential cell damage from ammonia .

Biochemical Pathways

L-Alanyl-D-Alpha-Glutamine affects several biochemical pathways. It enhances the expression of the 70-kDa heat shock protein (HSP70) via the hexosamine biosynthetic pathway . This protein plays a key role in regulating the early inflammatory response to muscle injury . Additionally, L-Alanyl-D-Alpha-Glutamine is involved in the synthesis of glutamine from glutamic acid, a process that is crucial for its function .

Pharmacokinetics

L-Alanyl-D-Alpha-Glutamine exhibits excellent solubility, about 10 times that of glutamine . This high solubility, coupled with its stability during sterilization procedures, makes it valuable in parenteral nutrition . It is also stable in cell culture mediums, unlike L-glutamine which spontaneously degrades .

Result of Action

The action of L-Alanyl-D-Alpha-Glutamine results in several molecular and cellular effects. It enhances lean body mass in skeletal muscles and reduces exercise-induced muscle damage . In the gastrointestinal tract, it reduces bacterial translocation, thereby decreasing the risk of infections and related problems such as diarrhea, dehydration, malabsorption, and electrolyte imbalance .

Action Environment

The action of L-Alanyl-D-Alpha-Glutamine is influenced by environmental factors. Its stability in aqueous solutions and during sterilization procedures makes it suitable for use in various environments, including cell culture mediums and parenteral nutrition solutions . Furthermore, its action can be influenced by the presence of other compounds. For example, in cell cultures, the presence of other amino acids can affect the rate at which L-Alanyl-D-Alpha-Glutamine is broken down into L-glutamine .

生化学分析

Biochemical Properties

L-Alanyl-D-Alpha-Glutamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. One of the key enzymes it interacts with is glutamine synthetase, which catalyzes the synthesis of glutamine from glutamate and ammonia . Additionally, L-Alanyl-D-Alpha-Glutamine is involved in the regulation of heat shock proteins (HSPs), particularly HSP70, which helps maintain cellular homeostasis and promotes cell resistance to injury . The compound also modulates the activity of signaling proteins that activate protein degradation .

Cellular Effects

L-Alanyl-D-Alpha-Glutamine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it enhances the expression of HSP70 via the hexosamine biosynthetic pathway, which inhibits the NF-κB pathway, thereby promoting muscle recovery and reducing inflammation . The compound also affects the metabolism of rapidly dividing cells, such as enterocytes, fibroblasts, and immune cells, by serving as an oxidative fuel and replenishing intermediates of the tricarboxylic acid cycle .

Molecular Mechanism

The molecular mechanism of action of L-Alanyl-D-Alpha-Glutamine involves several pathways. It is converted to glutamate and then to 2-oxoglutarate via glutaminase and glutamate dehydrogenase, respectively . This conversion is followed by the tricarboxylic acid cycle, where 2-oxoglutarate is converted to malate, and then to pyruvate via NADP-dependent malic enzyme . L-Alanyl-D-Alpha-Glutamine also inhibits signaling proteins that activate protein degradation, but does not affect proteins that activate protein synthesis . Additionally, it enhances the expression of genes related to metabolism, signal transduction, and cell defense .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Alanyl-D-Alpha-Glutamine change over time. Studies have shown that chronic oral supplementation with L-Alanyl-D-Alpha-Glutamine can restore glutamine levels in plasma and muscle, increase the level of HSP70, and reduce inflammation and muscle damage . The compound’s stability and degradation have been investigated, revealing that it maintains its stability over time and has long-term protective effects on cellular function .

Dosage Effects in Animal Models

The effects of L-Alanyl-D-Alpha-Glutamine vary with different dosages in animal models. Studies have demonstrated that oral supplementation with the compound can attenuate tissue injury, inflammation, and immune suppression induced by intense exercise . The dosage must be carefully selected to avoid potential adverse effects. High doses of L-Alanyl-D-Alpha-Glutamine may lead to toxicity and other negative outcomes .

Metabolic Pathways

L-Alanyl-D-Alpha-Glutamine is involved in several metabolic pathways. It is synthesized from L-glutamate and ammonia by glutamine synthetase and is hydrolyzed to glutamate by glutaminase . The compound also participates in the tricarboxylic acid cycle, where it is converted to malate and then to pyruvate . These metabolic pathways are crucial for maintaining cellular energy and nitrogen balance.

Transport and Distribution

L-Alanyl-D-Alpha-Glutamine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within cells are influenced by its interactions with these transporters and proteins .

Subcellular Localization

The subcellular localization of L-Alanyl-D-Alpha-Glutamine affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that L-Alanyl-D-Alpha-Glutamine reaches the appropriate cellular locations to exert its effects.

準備方法

Synthetic Routes and Reaction Conditions

H-Ala-D-Glu-NH2 can be synthesized through chemical or enzymatic condensation of protected alanine and glutamine. One common method involves the use of mixed acid anhydrides and glutamine sodium salt solution, followed by hydrolysis and crystallization to obtain the final product . Another method involves the esterification of L-glutamic acid with concentrated hydrochloric acid as a catalyst, followed by the addition of triethylamine and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes. Metabolic engineering of Escherichia coli has been employed to produce this compound efficiently. By over-expressing specific enzymes and inactivating certain peptidases, the production yield can be significantly improved . Immobilized cells expressing amino acid ester acyltransferase have also been used for continuous production, offering better stability and higher efficiency .

化学反応の分析

Types of Reactions

H-Ala-D-Glu-NH2 undergoes hydrolysis to release glutamine and alanine in vivo . It is stable in aqueous solutions and does not readily undergo oxidation or reduction under normal conditions.

Common Reagents and Conditions

The synthesis of this compound typically involves reagents such as mixed acid anhydrides, glutamine sodium salt, concentrated hydrochloric acid, and triethylamine . The reaction conditions often include low temperatures (0-5°C) and controlled pH levels to ensure the stability and purity of the final product.

Major Products Formed

The primary products formed from the hydrolysis of this compound are glutamine and alanine . These amino acids are essential nutrients for various biological processes.

科学的研究の応用

H-Ala-D-Glu-NH2 has a wide range of scientific research applications:

Chemistry: It is used as a stable source of glutamine in various chemical reactions and studies.

類似化合物との比較

H-Ala-D-Glu-NH2 is unique due to its high solubility and stability compared to free glutamine. Similar compounds include:

Glycyl-L-Glutamine: Another dipeptide used in clinical practice, but with different stability and solubility properties.

L-Alanyl-L-Glutamine: A similar dipeptide with comparable applications but different stereochemistry.

This compound stands out due to its enhanced stability and bioavailability, making it a preferred choice in various applications.

特性

IUPAC Name |

(4R)-5-amino-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O4/c1-4(9)8(15)11-5(7(10)14)2-3-6(12)13/h4-5H,2-3,9H2,1H3,(H2,10,14)(H,11,15)(H,12,13)/t4-,5+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUHWWPUOXOIIR-CRCLSJGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1277770.png)